molecular formula C15H17NO4S B11444259 3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B11444259
M. Wt: 307.4 g/mol
InChI Key: VVPQLKNZJPDFGL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17NO3S It is known for its unique structural properties, which include two methoxy groups and a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The methoxy groups and the sulfonamide group can participate in substitution reactions. For example, nucleophilic substitution can occur at the methoxy groups, leading to the formation of phenols or other substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-11-4-6-12(7-5-11)16-21(17,18)13-8-9-14(19-2)15(10-13)20-3/h4-10,16H,1-3H3

InChI Key

VVPQLKNZJPDFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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